

The Role of Human TLQP-21 in Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

TLQP-21, a 21-amino acid neuropeptide derived from the VGF (non-acronymic) proprotein, is an emerging and significant modulator of energy metabolism.[1] Primarily acting through the G-protein-coupled receptor (GPCR) C3aR1 (Complement 3a Receptor 1), TLQP-21 has demonstrated pleiotropic effects on energy expenditure, lipolysis, and glucose homeostasis, positioning it as a novel therapeutic target for obesity and associated metabolic disorders.[1][2] This document provides an in-depth technical overview of the molecular mechanisms, physiological roles, and experimental methodologies related to human TLQP-21's function in energy balance.

Introduction to TLQP-21

The Vgf gene, a member of the granin family, encodes a 615-amino acid pro-peptide in humans (617 in rodents) that is proteolytically processed to generate several bioactive peptide fragments.[1][3] Among these, TLQP-21 is one of the most extensively studied.[1] The peptide's name is derived from the first four N-terminal amino acids (Threonine-Leucine-Glutamine-Proline) and its length.[3] While expressed throughout the central and peripheral nervous systems, TLQP-21 is notably found in sympathetic nerve terminals innervating adipose tissue. [1][4] Its diverse biological functions include roles in pain modulation, gastric function, and stress, but its impact on energy metabolism is of primary interest for metabolic disease research.[1]



Molecular Mechanism of Action The C3aR1 Receptor: The Primary Target

The principal receptor for TLQP-21 is the complement C3a receptor 1 (C3aR1).[1][5] This has been confirmed through various experiments, including photoaffinity labeling, β -arrestin recruitment assays, and the use of C3aR1 antagonists and siRNAs, which abolish TLQP-21's effects.[1][5] TLQP-21 is intrinsically disordered in solution and undergoes a conformational change to an α -helical structure upon binding to cells expressing C3aR1, a "folding-upon-binding" mechanism.[1][6] The C-terminus of the peptide is critical for its bioactivity, with mutations in the last four amino acids significantly reducing or completely abolishing its function.[1][6]

While C3aR1 is the most well-documented receptor, other binding partners such as the globular C1q receptor (gC1qR) and heat shock cognate 71 kDa protein A8 (HSPA8) have also been proposed, suggesting potential for additional signaling pathways.[2][7]

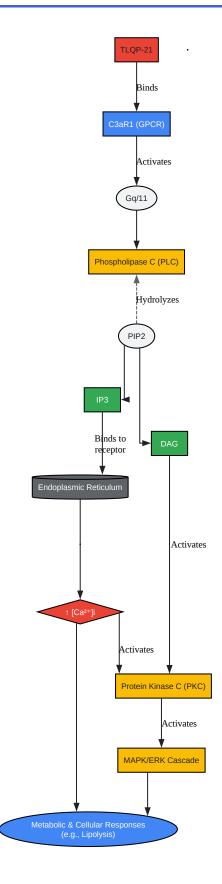
Intracellular Signaling Pathways

Activation of the C3aR1 by TLQP-21 initiates a cascade of intracellular signaling events characteristic of GPCRs. The key pathways involved are:

- Calcium Mobilization: TLQP-21 binding triggers Phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of Ca2+ from intracellular stores in the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][8][10] This is followed by an influx of extracellular Ca2+ through store-operated channels.[3][8]
- MAPK/ERK Pathway: The increase in intracellular calcium and PKC activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2.[8][9][11]

These signaling events form the basis of TLQP-21's ability to modulate cellular functions in various tissues, including adipocytes and immune cells.[11]





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Caption: TLQP-21 signaling cascade via the C3aR1 receptor.



Role in Energy Metabolism

Experimental data, primarily from rodent models, has established TLQP-21 as a catabolic neuropeptide that enhances energy expenditure and confers resistance to obesity.[12]

Increased Energy Expenditure

Chronic intracerebroventricular (i.c.v.) administration of TLQP-21 in mice has been shown to significantly increase resting energy expenditure and core body temperature.[13][14] This effect is thought to be mediated by the stimulation of the autonomic nervous system, leading to the activation of the adrenal medulla and adipose tissues.[12][13] The treatment results in elevated serum epinephrine levels and the up-regulation of key thermogenic and metabolic genes in both white (WAT) and brown (BAT) adipose tissue.[13]

Regulation of Adipose Tissue & Lipolysis

In WAT, TLQP-21 treatment increases the expression of peroxisome proliferator-activated receptor δ (PPAR- δ), β 3-adrenergic receptor (β 3-AR), and uncoupling protein 1 (UCP1).[13] In BAT, it upregulates β 2-adrenergic receptor (β 2-AR) mRNA.[13] Functionally, TLQP-21 enhances β -adrenergic-induced lipolysis in adipocytes.[4][11] This pro-lipolytic effect is mediated by the C3aR1-dependent activation of the MAPK/ERK pathway and subsequent activation of Hormone Sensitive Lipase (HSL).[11]

Prevention of Diet-Induced Obesity

In mice fed a high-fat diet, concurrent treatment with TLQP-21 prevents the associated increase in body weight and white adipose tissue mass.[12][13][14] This anti-obesity effect is a direct consequence of its ability to increase energy expenditure and promote fat utilization.[4] [12]

Effects on Glucose Homeostasis

TLQP-21 also influences glucose metabolism. During a glucose tolerance test in mice, TLQP-21 treatment led to a more significant decline in free fatty acids (FFA) and triglycerides (TG) after a glucose load, suggesting increased tissue sensitivity to insulin's lipostatic action.[12]

Quantitative Data Summary



The following tables summarize key quantitative findings from studies on TLQP-21.

Table 1: Receptor Activation Potency

Ligand	Receptor	Assay	EC ₅₀	Source
Mouse TLQP- 21	Human C3aR1	β-arrestin Recruitment	10.3 μΜ	[1]
Human TLQP-21	Human C3aR1	β-arrestin Recruitment	68.8 μΜ	[1]

| Human C3a | Human C3aR1 | β-arrestin Recruitment | 3.0 μM |[1] |

Table 2: In Vivo Metabolic Effects of TLQP-21 in Mice (14-day i.c.v. infusion)

Parameter	Change vs. Control	Significance (P- value)	Source
Resting Energy Expenditure	+12%	< 0.05	[13]
Rectal Temperature	Increased	< 0.05	[13]
Serum Epinephrine	Increased	< 0.05	[13]
Serum Norepinephrine	Decreased	< 0.05	[13]
β2-AR mRNA (BAT)	Increased	< 0.05	[13]
PPAR-δ mRNA (WAT)	Increased	< 0.05	[13]

 \mid UCP1 mRNA (WAT) \mid Increased \mid = 0.05 \mid [13] \mid

Key Experimental Protocols

This section details common methodologies used to investigate the function of TLQP-21.

Peptide Synthesis and Purification



- Method: Solid-phase peptide synthesis followed by purification using reverse-phase highperformance liquid chromatography (HPLC).
- Protocol: Peptides are synthesized and purified. A linear gradient of acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically used for elution. Fractions are analyzed by analytical HPLC, pooled, and lyophilized. The molecular weight is confirmed using ESI-MS. TFA ions are removed using an ion exchange resin (e.g., AG1-X8).[1]

Cell-Based Receptor Activation Assays

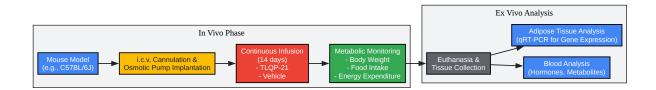
- β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.
- Protocol: HTLA cells (HEK293 cells with a β-lactamase reporter gene) are transfected with the C3aR1 receptor. Cells are incubated with varying concentrations of TLQP-21 or other ligands. The recruitment of β-arrestin is quantified by measuring the cleavage of a FRETbased substrate by the recruited β-lactamase, leading to a change in fluorescence. EC₅₀ values are calculated from dose-response curves.[1]
- Intracellular Calcium Measurement: This method directly measures one of the earliest events in C3aR1 signaling.
- Protocol: Cells (e.g., CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After establishing a baseline fluorescence reading, cells are stimulated with TLQP-21. The change in intracellular Ca²⁺ concentration is recorded over time by measuring the fluorescence intensity at specific excitation/emission wavelengths.[8]

In Vivo Chronic Infusion Studies

- Objective: To assess the long-term metabolic effects of centrally administered TLQP-21.
- Protocol:
 - Animal Model: Male C57BL/6J mice are commonly used.
 - Surgery: Mice are anesthetized, and a cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).



- Pump Implantation: The cannula is connected via tubing to a subcutaneously implanted osmotic minipump (e.g., Alzet), which delivers a continuous infusion of TLQP-21 (e.g., 15 μ g/day) or vehicle (artificial cerebrospinal fluid) for a set period (e.g., 14 days).[13][14]
- Monitoring: Throughout the infusion period, parameters such as body weight, food intake,
 energy expenditure (via indirect calorimetry), and locomotor activity are monitored.
- Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (brain, WAT, BAT, liver) are collected for biochemical (e.g., hormone levels) and molecular (e.g., qRT-PCR for gene expression) analyses.[13]



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Caption: Workflow for chronic in vivo TLQP-21 administration study.

Conclusion and Future Directions

TLQP-21 is a potent regulator of energy balance, acting centrally to increase energy expenditure and peripherally to enhance lipolysis through its interaction with the C3aR1 receptor. Its ability to prevent diet-induced obesity in preclinical models makes the TLQP-21/C3aR1 signaling axis a compelling target for the development of novel therapeutics for obesity and related metabolic diseases.

Key differences exist between the rodent and human TLQP-21 peptides and their potency at the human C3aR1 receptor, with the human peptide showing significantly lower potency.[1][6] Future research must focus on fully characterizing the activity of human TLQP-21 on human metabolic systems and resolving its physiological relevance.[9] The design of potent and



selective small-molecule agonists or antagonists for the C3aR1 receptor, guided by the molecular understanding of its interaction with TLQP-21, represents a promising strategy for drug development in this area.[1][6]

Caption: Relationship between VGF, TLQP-21, and metabolic outcomes.

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- To cite this document: BenchChem. [The Role of Human TLQP-21 in Energy Metabolism: A
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 [https://www.benchchem.com/product/b15597710#tlqp-21-human-and-its-role-in-energy-metabolism]

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